molecular formula C24H22N2O6 B11140277 N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan

N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan

Cat. No.: B11140277
M. Wt: 434.4 g/mol
InChI Key: ARJHYIXJSHLFBK-SFHVURJKSA-N
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Description

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features both chromen and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The chromen moiety may also contribute to the compound’s overall biological activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H22N2O6/c1-12-7-19(27)22-13(2)16(24(31)32-20(22)8-12)10-21(28)26-18(23(29)30)9-14-11-25-17-6-4-3-5-15(14)17/h3-8,11,18,25,27H,9-10H2,1-2H3,(H,26,28)(H,29,30)/t18-/m0/s1

InChI Key

ARJHYIXJSHLFBK-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C)O

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C)O

Origin of Product

United States

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